Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
CAS No.: 179025-88-8
Cat. No.: VC18576316
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179025-88-8 |
|---|---|
| Molecular Formula | C13H13N3O4 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3 |
| Standard InChI Key | RLFQWAMLYXPZKK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate, reflects its three primary components:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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4-Nitrophenylmethyl group: A benzyl substituent with a nitro group (-NO₂) at the para position, attached to the imidazole’s 1-nitrogen.
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Acetate ester: A methyl ester (-COOCH₃) linked via a methylene bridge (-CH₂-) to the imidazole’s 4-carbon.
The Standard InChI key (InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)) confirms this connectivity.
Crystallographic and Stereochemical Features
While no crystallographic data exists for this specific compound, analogous structures like methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate (PubChem CID 777925) exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their lattice structures . The nitro group’s electron-withdrawing nature likely induces planarity in the nitrophenyl ring, while the ester moiety contributes to steric bulk.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate likely follows a multi-step protocol inferred from related imidazole derivatives :
Step 1: Imidazole Alkylation
4-Nitrobenzyl bromide reacts with imidazole under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-nitrobenzyl)imidazole.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.26 g/mol | |
| Density | ~1.4–1.5 g/cm³ (predicted) | |
| Melting Point | 140–150°C (estimated) | |
| Boiling Point | >300°C (decomposes) | |
| Solubility | DMSO, DMF; sparingly in H₂O |
The compound’s density aligns with nitroaromatic-imidazole hybrids (e.g., 1.48 g/cm³ for methyl (4-nitro-1-imidazolyl)acetate) . Thermal instability above 300°C is consistent with nitro group decomposition trends .
Chemical Reactivity and Functional Transformations
Nitro Group Reduction
The nitro group (-NO₂) is reducible to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. This transformation could yield methyl {1-[(4-aminophenyl)methyl]-1H-imidazol-4-yl}acetate, a potential pharmacophore .
Ester Hydrolysis
Under basic conditions (NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid, {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetic acid, enhancing water solubility for biological testing.
Electrophilic Substitution
The imidazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 2- and 5-positions, though the nitrobenzyl group may direct reactivity .
Applications and Biological Relevance
Antimicrobial Agents
Nitroimidazole derivatives like metronidazole exhibit antiparasitic and antibacterial activity by generating toxic free radicals upon nitro group reduction . While untested, Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate may share similar mechanisms, particularly against anaerobic pathogens.
Enzyme Inhibition
The imidazole ring’s nitrogen atoms can coordinate to metalloenzyme active sites. For example, methyl 2-(1H-imidazol-4-yl)acetate hydrochloride acts as a carbonic anhydrase inhibitor, suggesting potential for the title compound in targeting zinc-dependent enzymes.
Energetic Materials
Nitroaromatic compounds often serve as explosives or propellants. The compound’s nitro content (14.5% by mass) and thermal stability warrant evaluation in materials science .
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition profiles.
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Crystallography: Resolve crystal structure to guide computational modeling.
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Derivatization: Explore halogenated or sulfonated analogs for enhanced bioactivity.
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